Assafoetidnol B

Description

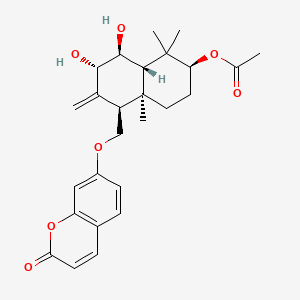

Structure

2D Structure

3D Structure

Properties

CAS No. |

403642-11-5 |

|---|---|

Molecular Formula |

C26H32O7 |

Molecular Weight |

456.5 g/mol |

IUPAC Name |

[(2S,4aS,5R,7S,8S,8aS)-7,8-dihydroxy-1,1,4a-trimethyl-6-methylidene-5-[(2-oxochromen-7-yl)oxymethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate |

InChI |

InChI=1S/C26H32O7/c1-14-18(13-31-17-8-6-16-7-9-21(28)33-19(16)12-17)26(5)11-10-20(32-15(2)27)25(3,4)24(26)23(30)22(14)29/h6-9,12,18,20,22-24,29-30H,1,10-11,13H2,2-5H3/t18-,20-,22-,23+,24+,26-/m0/s1 |

InChI Key |

CKPWNMFJQJVNER-DVITTYBWSA-N |

SMILES |

CC(=O)OC1CCC2(C(C(=C)C(C(C2C1(C)C)O)O)COC3=CC4=C(C=C3)C=CC(=O)O4)C |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@]2([C@H](C(=C)[C@@H]([C@H]([C@@H]2C1(C)C)O)O)COC3=CC4=C(C=C3)C=CC(=O)O4)C |

Canonical SMILES |

CC(=O)OC1CCC2(C(C(=C)C(C(C2C1(C)C)O)O)COC3=CC4=C(C=C3)C=CC(=O)O4)C |

Other CAS No. |

403642-11-5 |

Synonyms |

assafoetidnol B |

Origin of Product |

United States |

Phytochemical Origin and Isolation Methodologies

Chromatographic Separation and Purification Strategies

Preparative Thin-Layer Chromatography (TLC)

Preparative Thin-Layer Chromatography (TLC) serves as a refined purification step in the isolation of Assafoetidnol B from semi-purified fractions obtained through column chromatography. This technique operates on the same principles as analytical TLC, involving a stationary phase (typically a layer of silica (B1680970) gel on a glass plate) and a mobile phase (a solvent system). However, preparative TLC is designed to handle larger quantities of material, making it suitable for the isolation of pure compounds for further analysis.

In the context of isolating sesquiterpenoid coumarins like this compound from Ferula species, a common practice involves applying the concentrated fraction from a column chromatography separation as a band onto a thicker-layered preparative TLC plate. The plate is then developed in a chamber containing a specific mobile phase. The choice of the mobile phase is critical for achieving effective separation of compounds with similar polarities. For sesquiterpenoid coumarins, a solvent system such as a mixture of hexane (B92381) and ethyl acetate (B1210297) is often employed. The ratio of these solvents is optimized to maximize the resolution between the target compound and other co-eluting substances. For instance, a mobile phase of hexane:ethyl acetate in a 6:4 ratio has been utilized in the separation of related compounds from Ferula species.

After the development of the chromatogram, the separated bands of compounds are visualized, typically under UV light, as coumarins are often fluorescent. The band corresponding to this compound is identified based on its specific retention factor (Rf) value. This band is then carefully scraped from the plate. The desired compound is subsequently eluted from the collected silica gel using a polar solvent. Evaporation of this solvent yields the purified this compound.

Table 1: Chromatographic Data for Sesquiterpenoid Coumarin (B35378) Isolation

| Parameter | Description |

| Initial Extraction Solvent | Dichloromethane or Ethyl Acetate |

| Primary Chromatography | Column Chromatography (Silica Gel) |

| Purification Technique | Preparative Thin-Layer Chromatography |

| Stationary Phase | Silica Gel |

| Exemplary Mobile Phase | Hexane:Ethyl Acetate (e.g., 6:4 v/v) |

| Visualization | UV Light |

Inability to Generate Article on "Asafoetidnol B" Due to Lack of Specific Data

Despite a comprehensive search for scientific literature, the detailed spectroscopic data required to construct an in-depth article on the chemical compound "Asafoetidnol B" is not available in the public domain. While the existence of Asafoetidnol B as a sesquiterpene isolated from Ferula asafoetida is mentioned in several review articles, the primary research paper detailing its structural elucidation and the associated raw spectroscopic data could not be located.

The user's request specified a detailed article structure, including sections on one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) with fragmentation analysis, and Infrared (IR) spectroscopy. This level of detail, including the creation of specific data tables for ¹H and ¹³C NMR chemical shifts, 2D NMR correlations, exact mass measurements, and IR absorption frequencies, necessitates access to the original scientific publication where this data was first reported.

The performed searches confirmed the compound's origin and class but did not yield any publications containing the specific data points needed to fulfill the request in a scientifically accurate and thorough manner. Without this foundational data, any attempt to generate the requested article would be speculative and fall short of the required professional and authoritative tone.

Therefore, it is not possible to provide the requested article on Asafoetidnol B that adheres to the strict structural and content requirements outlined by the user. The necessary scientific data for a comprehensive spectroscopic characterization is not presently accessible through the conducted searches.

Structural Elucidation and Spectroscopic Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy

The Ultraviolet-Visible (UV-Vis) spectrum of a sesquiterpene coumarin (B35378) is primarily dictated by the coumarin chromophore. The parent umbelliferone (B1683723) structure exhibits characteristic absorption bands due to π → π* electronic transitions within the aromatic ring and the α,β-unsaturated lactone system. researchgate.net In methanol (B129727), umbelliferone shows absorption maxima (λmax) at approximately 242 nm, 294 nm, and 339 nm. researchgate.net

For sesquiterpene coumarins, these absorption patterns are largely retained. For instance, the related compound Samarcandin, also isolated from F. assa-foetida, displays UV absorption maxima in methanol at 244 nm and 326 nm. goums.ac.ir While the specific UV-Vis absorption data for Assafoetidnol B is not detailed in the available primary literature, it is expected to exhibit a similar profile, characteristic of an umbelliferone ether. Any minor shifts in absorption maxima would be attributable to the influence of the attached sesquiterpene substituent on the coumarin chromophore.

| Compound | Solvent | Absorption Maxima (λmax) in nm |

| Umbelliferone (parent) | Methanol | 242, 294, 339 |

| Samarcandin | Methanol | 244, 326 |

Chiroptical Spectroscopic Techniques (e.g., Electronic Circular Dichroism for Absolute Configuration)

Chiroptical spectroscopic techniques are essential for determining the absolute configuration of chiral molecules like this compound, which contains multiple stereocenters in its sesquiterpene portion. Electronic Circular Dichroism (ECD) is a powerful method that measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pubfaccts.deresearchgate.net

The absolute configuration of a novel compound is often determined by comparing its experimental ECD spectrum with the theoretically calculated spectra for all possible stereoisomers. mdpi.comnih.gov A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the molecule's three-dimensional structure. This approach has been successfully applied to determine the absolute configurations of numerous sesquiterpene coumarins isolated from Ferula species. researchgate.net

For this compound, specific experimental or calculated ECD data have not been reported in the surveyed scientific literature. Therefore, its absolute configuration remains unassigned by this method. An alternative definitive technique for determining absolute configuration is single-crystal X-ray diffraction. mdpi.com This method was notably used to establish the unequivocal absolute stereochemistry of the related compound Samarcandin through the analysis of its (R)-MTPA ester derivative. mdpi.comresearchgate.net Without such an analysis for this compound, its precise stereochemistry is not yet established.

Comparative Analysis with Known Sesquiterpene Coumarin Structures

This compound was co-isolated from Ferula assa-foetida roots with several other known sesquiterpene coumarins, including Gummosin, Badrakemin, and Samarcandin. doh.gov.aenih.gov A comparative analysis of their spectroscopic data highlights the structural similarities and differences within this class of compounds.

The ¹H-NMR spectra of these compounds all share the characteristic signals for an umbelliferone moiety attached at the C-7 position. nih.govbrieflands.com These include two doublets for the H-3 and H-4 protons of the lactone ring and the signals for the three aromatic protons (H-5, H-6, and H-8). nih.gov The differences in their spectra arise almost entirely from the signals corresponding to the attached C15 sesquiterpene side chain.

For example, the spectroscopic data for Samarcandin and Badrakemin are very similar. goums.ac.irsemanticscholar.org The primary difference noted in their ¹³C NMR spectra is the replacement of signals for an exocyclic double bond in Badrakemin with signals for a methyl group and a hydroxylated quaternary carbon in Samarcandin, indicating a structural variation at that position. goums.ac.ir Gummosin, in turn, differs from these by the specific arrangement and oxidation state of its bicyclic drimane (B1240787) sesquiterpene unit. rsc.orgtandfonline.com

Biosynthetic Pathways and Enzymatic Mechanisms

Isoprenoid Precursor Biosynthesis

The construction of Assafoetidnol B begins with the synthesis of its fundamental building blocks, which originate from two distinct pathways for isoprenoid precursors. Sesquiterpenes are C15 terpenoids derived from three five-carbon isoprene (B109036) units. nih.govmdpi.com These universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are produced in plants through the cytosolic mevalonate (B85504) (MVA) pathway and the plastidial methylerythritol phosphate (B84403) (MEP) pathway. nih.govnih.govwikipedia.orgethz.ch

Mevalonate (MVA) Pathway Contribution

The MVA pathway is the primary source of precursors for sesquiterpene biosynthesis, including the sesquiterpene portion of this compound. wikipedia.orgethz.ch This pathway operates in the cytoplasm and peroxisomes of the plant cell. ethz.ch It begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.org The enzyme HMG-CoA reductase then reduces HMG-CoA to mevalonate, a critical regulatory step in the pathway. wikipedia.org Subsequent phosphorylation and decarboxylation steps convert mevalonate into IPP. wikipedia.org IPP is then isomerized to DMAPP by the enzyme isopentenyl diphosphate isomerase. wikipedia.orgethz.ch These two C5 units are the foundational blocks for the synthesis of farnesyl diphosphate (FPP), the direct C15 precursor to the sesquiterpene moiety. nih.gov

Methylerythritol Phosphate (MEP) Pathway Contribution

The MEP pathway, also known as the non-mevalonate pathway, operates within the plastids. nih.govcore.ac.uk It synthesizes IPP and DMAPP from pyruvate (B1213749) and glyceraldehyde-3-phosphate. nih.gov While the MEP pathway is essential for the production of monoterpenes (C10), diterpenes (C20), and carotenoids within the plastids, its direct contribution to cytosolic sesquiterpenoid coumarins like this compound is considered minimal. core.ac.uk The two pathways are largely independent due to their subcellular compartmentalization, though some limited crosstalk involving the exchange of isoprene precursors between the cytosol and plastids can occur in certain plant species. nih.gov However, for sesquiterpenes in Ferula, the MVA pathway is the principal route. nih.gov

Sesquiterpene Synthase Activity

The journey from C5 precursors to the C15 sesquiterpene skeleton is orchestrated by a series of condensation reactions. One molecule of DMAPP and two molecules of IPP are sequentially condensed by prenyltransferase enzymes. nih.gov This process first yields the C10 intermediate geranyl diphosphate (GPP), followed by the C15 intermediate farnesyl diphosphate (FPP). nih.gov FPP is the universal and central precursor for the vast array of sesquiterpenoids. nih.govmdpi.com

The immense structural diversity of sesquiterpenes is generated by the action of terpene synthases (TPSs), often called cyclases. biorxiv.orgoup.com These enzymes catalyze the conversion of the linear FPP molecule into a multitude of cyclic or acyclic carbon skeletons through complex carbocation-driven reactions. biorxiv.orgbiorxiv.orgresearchgate.net While the specific sesquiterpene synthase responsible for the unique carbon skeleton of this compound has not been definitively identified, transcriptome analysis of Ferula assa-foetida has revealed several candidate TPS genes. oup.comnih.govmodares.ac.ir The absence of plastidial transit peptides in some of these identified genes, such as F. assafoetida TPS2 and TPS3, suggests a sesquiterpene synthase function. oup.com

Coumarin (B35378) Moiety Formation

Concurrently with the formation of the sesquiterpene precursor, the plant cell synthesizes the coumarin portion of the molecule. For the majority of sesquiterpenoid coumarins found in the Apiaceae family, including those in Ferula, the coumarin building block is umbelliferone (B1683723) (7-hydroxycoumarin). biorxiv.orgwikipedia.org

The biosynthesis of umbelliferone begins with the amino acid L-phenylalanine, a product of the shikimate pathway. dergipark.org.trwikipedia.org The pathway proceeds through several key enzymatic steps:

Phenylalanine ammonia-lyase (PAL) converts L-phenylalanine to cinnamic acid. wikipedia.orgfrontiersin.orgcornell.edunih.gov

Cinnamate 4-hydroxylase (C4H) hydroxylates cinnamic acid to produce p-coumaric acid. dergipark.org.trwikipedia.orgfrontiersin.org

4-Coumarate-CoA ligase (4CL) activates p-coumaric acid by attaching it to coenzyme A, forming p-coumaroyl-CoA. frontiersin.orgcornell.edu

A crucial ortho-hydroxylation at the C2' position of the phenyl ring of p-coumaroyl-CoA is catalyzed by p-coumaroyl-CoA 2'-hydroxylase (C2'H) , a 2-oxoglutarate-dependent dioxygenase. frontiersin.orgfrontiersin.orgmdpi.com

The resulting intermediate, 2,4-dihydroxy-cinnamoyl-CoA, undergoes a spontaneous trans-cis isomerization and subsequent intramolecular cyclization (lactonization) to form the stable, bicyclic structure of umbelliferone. wikipedia.orgresearchgate.net

Enzymatic Coupling and Cyclization Mechanisms

The formation of this compound requires the covalent linking of the sesquiterpene and coumarin moieties, followed by intricate enzymatic modifications. biorxiv.orgbiorxiv.orgresearchgate.net This process is hypothesized to occur in a sequential manner:

O-Farnesylation : The biosynthesis is initiated by the attachment of the C15 farnesyl group from FPP to the 7-hydroxy group of umbelliferone. biorxiv.orgbiorxiv.orgresearchgate.net This reaction is catalyzed by an O-farnesyltransferase (O-FT) , creating an ether linkage and forming the linear sesquiterpenoid coumarin known as umbelliprenin (B192621), a common precursor in Ferula species. biorxiv.orgmdpi.comresearchgate.net

Epoxidation : The terminal double bond (C10'–C11') of the farnesyl chain in umbelliprenin is then oxidized to form an epoxide. biorxiv.orgbiorxiv.orgresearchgate.net This step is carried out by a sesquiterpene coumarin epoxidase , which is likely a cytochrome P450 monooxygenase. biorxiv.orgbiorxiv.org

Cyclization Cascade : The resulting epoxide, 7-(10′,11′-oxidofarnesyloxy)-coumarin, is the substrate for a specific sesquiterpene coumarin synthase (STCS) . biorxiv.orgbiorxiv.orgresearchgate.net This enzyme protonates the epoxide ring, generating a carbocation and initiating a complex cascade of cyclizations and rearrangements (e.g., hydride and methyl shifts). biorxiv.orgbiorxiv.orgresearchgate.net The precise folding of the substrate within the enzyme's active site dictates the final stereochemistry and structure of the polycyclic sesquiterpene moiety, ultimately yielding the unique skeleton of this compound. biorxiv.orgbiorxiv.org

Genetic Regulation of Biosynthetic Enzymes

The production of complex secondary metabolites like this compound is tightly controlled at the genetic level. oup.commodares.ac.irresearchgate.net The expression of genes encoding the biosynthetic enzymes is often regulated by developmental cues and environmental stresses. Transcriptome analyses of Ferula assa-foetida and related species have provided significant insights into this regulation. oup.commodares.ac.ir

Studies have identified numerous candidate genes encoding key enzymes of the MVA, phenylpropanoid, and terpenoid pathways. oup.comnih.govmodares.ac.ir The expression of these genes shows distinct tissue-specific patterns. For instance, in F. assa-foetida, gene network analysis revealed a high abundance of transcripts for terpenoid and phenylpropanoid biosynthesis in the flowers, while other analyses highlighted high terpene synthesis activity in the roots, the source of the oleo-gum-resin. oup.comresearchgate.net

Furthermore, the coordinated expression of these biosynthetic genes is likely controlled by various families of transcription factors, such as MYB, bHLH, and WRKY. modares.ac.ir These regulatory proteins bind to promoter regions of the biosynthetic genes, activating or repressing their transcription in a coordinated manner to control the flux through the pathway and the accumulation of final products like this compound. modares.ac.ir

Chemical Synthesis and Analog Generation

Retrosynthetic Analysis of Assafoetidnol B

A retrosynthetic analysis provides a roadmap for a chemical synthesis by deconstructing the target molecule into simpler, commercially available, or easily preparable starting materials. bluffton.eduucoz.com The analysis for this compound identifies key bonds and functional groups that can be disconnected through known and reliable chemical reactions.

The most logical initial disconnection is the ether bond linking the sesquiterpene daucane skeleton to the 7-hydroxycoumarin (umbelliferone) core. This C-O bond disconnection is a standard strategy for complex ethers and yields two primary fragments: the umbelliferone (B1683723) precursor (a 7-oxygenated coumarin) and a functionalized daucane sesquiterpenoid. This approach simplifies the complex target into two more manageable synthetic targets.

The daucane sesquiterpenoid fragment itself contains a bicyclic system with multiple stereocenters, which requires further retrosynthetic simplification. Key disconnections on this carbocyclic framework would target the formation of the five- and seven-membered rings through well-established cyclization strategies. This multi-step deconstruction ultimately leads to simpler acyclic or monocyclic precursors that can be built up stereoselectively.

Table 1: Retrosynthetic Analysis of this compound

| Target Molecule | Key Disconnection | Fragments (Synthons & Synthetic Equivalents) |

|---|---|---|

| This compound | Ether Linkage (C-O) | Fragment A (Coumarin): Umbelliferone (7-hydroxycoumarin). Fragment B (Sesquiterpene): A functionalized daucane alcohol. |

| Fragment B | Intramolecular Cyclization | An acyclic or monocyclic precursor with appropriate functional groups (e.g., aldehydes, ketones, halides) positioned for ring closure. |

Total Synthesis Strategies

The primary challenge in synthesizing the daucane sesquiterpene fragment is the precise control of its multiple stereocenters. Stereoselective synthesis, which preferentially forms one stereoisomer over others, is essential. thieme.deanu.edu.au

A potential synthesis could start from a chiral pool starting material, such as a terpene or carbohydrate, that already contains some of the required stereochemistry. Alternatively, an asymmetric synthesis approach could be employed where chirality is introduced using chiral catalysts or auxiliaries. Key stereoselective reactions that could be implemented include:

Asymmetric Dihydroxylation or Epoxidation: To install the vicinal diol functionalities with specific stereochemistry.

Substrate-Controlled Reductions: Using the existing stereocenters in an intermediate to direct the approach of a reducing agent to a ketone, thereby setting a new stereocenter.

Catalytic Asymmetric Hydrogenation: To set the stereochemistry of substituents on the carbocyclic rings during the synthesis. beilstein-journals.org

The final key step in the proposed total synthesis is the coupling of the synthesized sesquiterpene alcohol with the umbelliferone core to form the characteristic ether linkage. springernature.com Several reliable methods exist for such etherifications:

Williamson Ether Synthesis: This classic method involves converting the sesquiterpene alcohol into a good leaving group (e.g., a halide or tosylate) and reacting it with the sodium or potassium salt of umbelliferone (the phenoxide).

Mitsunobu Reaction: This is a powerful and mild method for forming ethers from an alcohol and a phenolic compound. It involves activating the sesquiterpene alcohol with a mixture of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate (such as DEAD or DIAD) to facilitate nucleophilic attack by the 7-hydroxyl group of umbelliferone. This reaction typically proceeds with inversion of configuration at the alcohol's stereocenter, a factor that must be accounted for in the synthetic design.

Table 2: Hypothetical Total Synthesis Sequence

| Step | Transformation | Reagents and Conditions | Purpose |

|---|---|---|---|

| 1-10 | Fragment B Synthesis | Multi-step sequence using stereoselective methods. | Construction of the chiral daucane alcohol from simple precursors. |

| 11 | Fragment Coupling | Method A: 1. TsCl, Pyridine; 2. Umbelliferone, NaH, DMF Method B: Umbelliferone, PPh₃, DIAD, THF | Formation of the C-O ether linkage between the two fragments. |

Synthesis of this compound Analogues and Derivatives

The development of a total synthesis opens the door to creating structural analogues of this compound. These derivatives, which have systematic variations in their structure, are invaluable tools for studying structure-activity relationships. Modifications can be targeted at either the sesquiterpene or the coumarin (B35378) moiety.

By altering the synthetic route to the daucane fragment, a wide range of analogues can be generated. These modifications could involve changing the oxidation state or stereochemistry of the hydroxyl groups, or altering the carbocyclic skeleton itself.

Table 3: Potential Modifications of the Sesquiterpene Moiety

| Modification Type | Example of Change | Potential Synthetic Approach |

|---|---|---|

| Oxidation State | Oxidation of a secondary alcohol to a ketone. | Use of a selective oxidizing agent (e.g., PCC, DMP) on a synthetic intermediate. |

| Removal of a hydroxyl group (deoxygenation). | Barton-McCombie deoxygenation or conversion to a tosylate followed by reduction with LiAlH₄. | |

| Stereochemistry | Inversion of a stereocenter. | Use of an Sₙ2 reaction or employing the opposite enantiomer of a catalyst in an asymmetric step. |

| Substitution | Introduction of a fluorine atom in place of a hydroxyl group. | Reaction of an alcohol with a fluorinating agent like DAST. |

The coumarin part of this compound can also be readily modified. nih.gov Since the proposed synthesis uses umbelliferone as a coupling partner, simply substituting it with a different, synthetically prepared coumarin derivative would lead to a new analogue. The synthesis of various substituted coumarins is well-established, often involving methods like the Perkin, Pechmann, or Wittig reactions.

Table 4: Potential Modifications of the Coumarin Moiety

| Position on Coumarin Ring | Type of Modification | Example of Substituted Coumarin Precursor |

|---|---|---|

| Position 3 or 4 | Addition of an alkyl or aryl group. | 7-Hydroxy-3-methylcoumarin or 7-Hydroxy-4-phenylcoumarin. |

| Aromatic Ring (Positions 5, 6, 8) | Introduction of electron-donating or -withdrawing groups. | 6-Bromo-7-hydroxycoumarin or 7-Hydroxy-8-methoxycoumarin. |

| Heterocycle | Replacement of the lactone oxygen with nitrogen. | A corresponding 7-hydroxyquinolin-2-one derivative. |

Through these systematic modifications, a library of this compound analogues could be synthesized, providing a powerful platform for future chemical and biological research.

Hybrid Molecule Design

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. This approach aims to produce compounds with improved affinity, selectivity, and efficacy, or a broader spectrum of activity by interacting with multiple biological targets.

This compound, with its inherent sesquiterpene and umbelliferone (7-hydroxycoumarin) moieties, represents an ideal scaffold for the design of novel hybrid molecules. The sesquiterpene portion can be chemically modified to introduce functionalities that allow for conjugation with other bioactive molecules, while the coumarin core provides a foundational structure known for a wide range of pharmacological effects. frontiersin.org

A pertinent example of modifying a natural sesquiterpene coumarin scaffold is the semi-synthesis of arylidene-based derivatives from coladonin, a compound isolated from Ferula tunetana. nih.govrsc.org This process demonstrates a viable pathway for generating analogs that could be adapted for this compound. The synthesis involves two key steps:

Oxidation: The secondary alcohol on the sesquiterpene backbone of coladonin is oxidized to a ketone using a Jones reagent. This creates a reactive carbonyl group. rsc.org

Condensation: The resulting ketone undergoes a Claisen-Schmidt condensation with various substituted aryl aldehydes. rsc.org This reaction introduces a new arylidene moiety, effectively creating a new series of analogs with diverse electronic and steric properties.

This methodology highlights how the sesquiterpene part of a molecule like this compound can be functionalized. The newly introduced aryl group can be considered a second pharmacophore, or it could be further modified with a linker to attach another drug molecule, thus creating a true hybrid compound. The yields for the synthesis of arylidene-sesquiterpene coumarin derivatives from oxidized coladonin are generally good, indicating the robustness of this synthetic approach. rsc.org

| Derivative | Aryl Aldehyde Substituent | Yield (%) |

|---|---|---|

| 3a | 4-Hydroxy | 79 |

| 3b | 4-Nitro | 85 |

| 3c | 4-Chloro | 93 |

| 3d | 4-Fluoro | 88 |

| 3e | 4-(Trifluoromethyl) | 81 |

| 3f | 4-(N,N-dimethylamino) | 72 |

| 3g | 2,4-Dichloro | 91 |

| 3h | 2-Hydroxy-3-methoxy | 75 |

| 3i | 3,4,5-Trimethoxy | 78 |

| 3k | Indole-3-carbaldehyde | 82 |

| 3m | 2-Oxo-1,2-dihydroquinoline-4-carbaldehyde | 86 |

Data sourced from Ben Hlima et al., 2024. rsc.org

Development of Novel Synthetic Methodologies Applicable to Sesquiterpene Coumarins

The development of novel and efficient synthetic methods is crucial for accessing sesquiterpene coumarins and their analogs. Research in this area focuses on both the semi-synthesis from naturally occurring precursors and the total synthesis of the core structures. Given that this compound is comprised of a sesquiterpene unit linked via an ether bond to an umbelliferone core, synthetic strategies can target the modification of the natural product, the synthesis of the coumarin moiety, or the coupling of the two fragments. mdpi.comisca.me

Recent advances in synthetic organic chemistry offer powerful tools for the construction of the coumarin ring system, which is a key component of this compound. frontiersin.org Traditional methods such as the Pechmann, Knoevenagel, and Wittig reactions are well-established, but modern catalytic approaches provide greater efficiency, regioselectivity, and functional group tolerance. mdpi.comnih.gov These novel methodologies are directly applicable to the synthesis of the coumarin portion of this compound or its designed analogs.

Key novel methodologies include:

Gold(I)-Catalyzed Cyclization: This method involves the intramolecular hydroarylation of phenol-derived propiolates. It provides an efficient route to coumarins under mild conditions and was successfully used to synthesize natural products like scoparone. organic-chemistry.org

Rhodium(II)-Catalyzed C-H Activation/Annulation: This strategy allows for the direct coupling of phenolic acetates with acrylates. The use of a rhodium catalyst enables the C-H activation of the phenol, leading to the formation of the coumarin ring with excellent regioselectivity. organic-chemistry.org

Palladium-Catalyzed Oxidative Heck Coupling: This reaction facilitates the direct synthesis of 4-arylcoumarins by coupling coumarins with arylboronic acids. This method is valuable for creating analogs with substitution at the C4 position of the coumarin core. organic-chemistry.org

Ultrasound-Assisted Synthesis: The application of sonochemistry has been shown to accelerate condensation reactions, such as the Knoevenagel condensation, for synthesizing coumarins from 2-hydroxybenzaldehydes. This green chemistry approach often leads to higher yields and shorter reaction times. organic-chemistry.org

These advanced synthetic strategies provide a versatile toolkit for medicinal chemists to construct a wide array of coumarin derivatives, which can then be elaborated into complex molecules like sesquiterpene coumarins.

| Methodology | Key Reaction Type | Catalyst/Reagent | Key Advantages |

|---|---|---|---|

| Gold-Catalyzed Cyclization | Intramolecular Hydroarylation | Au(I) complex | Mild conditions, high efficiency for certain substrates. organic-chemistry.org |

| Rhodium-Catalyzed Annulation | C-H Bond Activation | [Rh₂(OAc)₄] | Excellent regioselectivity, high yields. organic-chemistry.org |

| Palladium-Catalyzed Coupling | Oxidative Heck Reaction | Palladium catalyst | Direct arylation at the C4 position. organic-chemistry.org |

| Claisen-Schmidt Condensation | Aldol Condensation | Base (e.g., KOH) | Effective for semi-synthesis and analog generation from ketone precursors. rsc.org |

| Ultrasound-Assisted Synthesis | Knoevenagel Condensation | None (Energy Source) | Shorter reaction times, higher yields, green approach. organic-chemistry.org |

Pre Clinical Biological Activity Research: Mechanistic Investigations in Vitro and in Vivo Models

Antimicrobial Activity Studies

The antimicrobial properties of asafoetida have been attributed to a variety of its chemical constituents, including sesquiterpene coumarins like Assafoetidnol A and Assafoetidnol B nih.gov. However, specific mechanistic studies on pure this compound are not extensively documented. The following sections outline the general antimicrobial mechanisms associated with asafoetida extracts, which may provide insights into the potential modes of action for this compound.

Extracts of asafoetida, rich in sulfur compounds, have demonstrated a multi-faceted approach to antibacterial action hingwala.com. The proposed mechanisms include:

Disruption of Bacterial Cell Structures: The lipid-soluble nature of sulfur compounds allows them to penetrate bacterial cell membranes, leading to structural destabilization and the formation of microscopic pores. This compromises the integrity and permeability of the cell wall hingwala.com.

Interference with Metabolic Processes: These compounds can inhibit essential enzymatic activities within bacterial cells, thereby disrupting critical metabolic pathways such as protein synthesis and cellular energy production hingwala.com.

Prevention of Bacterial Reproduction: By interfering with cellular processes, the compounds can limit the replication of genetic material and prevent bacterial cell division, thus curbing population growth hingwala.com.

Table 1: Proposed Antibacterial Mechanisms of Asafoetida Compounds

| Mechanism | Description | Potential Effect on Bacteria |

|---|---|---|

| Cell Membrane Disruption | Destabilization of the cell wall and creation of pores in the bacterial membrane. | Loss of cellular integrity and permeability. |

| Metabolic Interference | Inhibition of essential enzymes, disruption of protein synthesis, and interruption of energy production. | Impaired cellular function and growth. |

| Reproductive Suppression | Prevention of cell division and replication of genetic material. | Reduction in bacterial population growth. |

The antifungal activity of asafoetida extracts is also an area of active research. While the precise mechanisms of individual compounds like this compound are not fully elucidated, general antifungal mechanisms of plant-derived compounds often involve:

Disruption of Fungal Cell Membranes: Similar to antibacterial action, compounds can interfere with the integrity of the fungal cell membrane, which is crucial for survival.

Inhibition of Cell Wall Synthesis: Some antifungal agents target the synthesis of essential components of the fungal cell wall, such as β-glucans and chitin, leading to cell lysis.

Mitochondrial Dysfunction: Induction of mitochondrial dysfunction can lead to an increase in reactive oxygen species (ROS), causing oxidative stress and ultimately cell death.

TEM (Transmission Electron Microscopy) observations of fungal cells treated with methanolic extracts of asafoetida have shown significant morphological and cytological changes, indicating that the compounds within the extract can inhibit fungal growth and alter cellular structure researchgate.net.

Extracts from Ferula foetida have demonstrated significant dose-dependent anti-helminthic activity nih.gov. The proposed mechanism of action is primarily attributed to the presence of polyphenolic compounds nih.gov. These compounds are thought to bind to free proteins in the gastrointestinal tract of the host, which can lead to the paralysis and subsequent death of the helminthic organisms nih.gov. Some phenolic anthelmintics are known to interfere with the energy generation in helminth parasites by uncoupling oxidative phosphorylation, and it is possible that compounds within asafoetida exert a similar effect nih.gov.

Antiviral Activity Research

The antiviral potential of constituents from Ferula assa-foetida has been explored, particularly in the context of viruses like Herpes Simplex Virus (HSV) and coronaviruses. However, direct experimental research on the antiviral mechanisms of this compound is lacking.

Computational studies have provided some initial insights into the potential antiviral mechanisms of compounds structurally related to this compound. A molecular docking analysis investigated the interaction of various spice bioactives with the SARS-CoV-2 spike protein, which is crucial for viral entry into host cells via the ACE2 receptor nih.gov.

The study revealed that Assafoetidnol A , a closely related sesquiterpene coumarin (B35378), is predicted to interact with key amino acid residues of the spike protein, including Leu455, Phe456, Tyr489, and Phe490, primarily through hydrophobic interactions. Notably, a π-π interaction with Phe490 was also identified nih.gov. These interactions suggest a potential mechanism for inhibiting the binding of the spike protein to the human ACE2 receptor, thereby blocking viral entry nih.gov. While this is a computational finding for a related compound, it provides a plausible hypothesis for the antiviral activity of this compound that warrants experimental validation.

Table 2: In Silico Analysis of Assafoetidnol A Interaction with SARS-CoV-2 Spike Protein

| Interacting Residues of Spike Protein | Type of Interaction | Potential Consequence |

|---|---|---|

| Leu455, Phe456, Tyr489, Phe490 | Hydrophobic Interactions | Interference with spike protein conformation and binding. |

There is currently no specific research available that details the interference of this compound with viral replication enzymes such as proteases and polymerases. However, studies on other sesquiterpene coumarins from Ferula assa-foetida have shown antiviral activity, suggesting that interference with viral replication could be a possible mechanism. For instance, a study evaluating sesquiterpene coumarins against Herpes Simplex Virus type 1 (HSV-1) found that the compound kellerin could significantly reduce the viral titre nih.gov. The precise mechanism of this inhibition, whether through interference with viral polymerases or other replication steps, was not fully elucidated in the study but it highlights the potential for this class of compounds to act as antiviral agents nih.gov. Further research is necessary to determine if this compound exhibits similar properties and to delineate the specific viral enzymes it may target.

Host Cell Modulation in Viral Infection

Currently, there is a significant gap in the scientific literature regarding the specific mechanisms by which this compound may modulate host cell processes during viral infections. While the broader oleo-gum-resin of Ferula assa-foetida has been investigated for its antiviral properties, detailed studies elucidating the direct effects of this compound on host cell pathways in the context of viral entry, replication, or immune response are not yet available. Future research is necessary to determine if this compound plays a role in altering host cell factors to inhibit viral propagation.

Antioxidant and Redox Modulation Studies

Free Radical Scavenging Capabilities

Direct evidence from in vitro assays detailing the free radical scavenging capabilities of isolated this compound is not extensively documented. However, a study analyzing the chemical components of an Asafoetida (ASF) extract identified this compound as one of 32 compounds present nih.gov. This extract demonstrated the ability to decrease cellular reactive oxygen species (ROS) levels in a dose-dependent manner in H2O2-treated PC12 cells nih.gov. While this suggests that the extract as a whole possesses antioxidant properties, the specific contribution of this compound to this effect has not been individually quantified.

Modulation of Cellular Antioxidant Enzyme Systems (e.g., HO-1, Nrf2)

Research on the direct impact of this compound on cellular antioxidant enzyme systems, such as the Keap1-Nrf2/HO-1 pathway, is still emerging. A study on an extract of Asafoetida, which was shown to contain this compound, demonstrated neuroprotective effects through the PI3K/Akt/GSK3β/Nrf2/HO-1 pathway nih.gov. The study found that the extract promoted the activities of antioxidant enzymes like SOD, CAT, and GSH in H2O2-induced oxidative stress in PC12 cells nih.gov. This suggests a potential role for the constituents of the extract in modulating these protective cellular mechanisms. However, the specific action of this compound in activating the Nrf2 pathway and upregulating downstream enzymes like heme oxygenase-1 (HO-1) requires further investigation with the purified compound.

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

Apoptosis Induction Pathways

The direct role of this compound in inducing apoptosis in cancer cell lines is an area that warrants further specific investigation. While an extract of Asafoetida containing this compound was found to suppress H2O2-induced apoptosis in PC12 cells, this was in the context of neuroprotection nih.gov. The study observed that the extract attenuated the increase in caspase-3 and Bax expression levels and the decrease in Bcl-2 protein expression induced by oxidative stress nih.gov. It is important to note that these findings relate to preventing apoptosis in a neurodegenerative model, and dedicated studies are needed to ascertain if this compound can induce apoptosis in cancer cells and to delineate the specific molecular pathways involved, such as the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Cell Cycle Arrest Mechanisms

There is currently no specific data available from preclinical studies that detail the effects of this compound on cell cycle progression in cancer cell lines. Research has not yet explored whether this compound can induce arrest at specific checkpoints of the cell cycle (e.g., G1/S or G2/M) or the potential molecular mechanisms, such as the modulation of cyclins, cyclin-dependent kinases (CDKs), or CDK inhibitors (CKIs), that would be involved in such a process.

Interaction with DNA and Polyamine Biosynthesis

Scientific literature reviewed for this article did not yield specific information regarding the direct interaction of this compound with DNA or its influence on the pathways of polyamine biosynthesis. Research has established that polyamines, as cations, can interact with negatively charged molecules like DNA, but studies specifically investigating this relationship with compounds from Ferula asafoetida are not available. mdpi.commdpi.com

Neurobiological and Neuromodulatory Research

Neuroprotective Signaling Pathways (e.g., PI3K/Akt/GSK3β Pathway)

Investigations into the neuroprotective mechanisms of Asafoetida (ASF) have identified its significant modulatory role in the PI3K/Akt/GSK3β signaling pathway. nih.govresearchgate.net This pathway is crucial for cell survival and is often dysregulated in neurodegenerative conditions. Studies using both in vivo models of cognitive impairment and in vitro neuronal cell cultures have demonstrated that ASF extract can exert its neuroprotective effects by influencing key components of this cascade. nih.govnih.gov

In preclinical models, treatment with ASF was shown to inhibit neuronal apoptosis induced by oxidative stress, a function linked to the activation of PI3K/Akt signaling. nih.govresearchgate.net The activation of this pathway by ASF leads to the downstream inhibition of Glycogen Synthase Kinase 3 Beta (GSK3β), a protein implicated in neuronal cell death and the pathology of diseases like Alzheimer's. nih.gov While these neuroprotective actions are well-documented for the crude ASF extract, the specific role of this compound as a mediator of these effects on the PI3K/Akt/GSK3β pathway remains to be elucidated.

Cholinesterase Enzyme Modulation

The modulation of cholinesterase enzymes, particularly acetylcholinesterase (AChE), is a key strategy in the management of cognitive decline. nih.gov Research has shown that aqueous extracts of Ferula asafoetida possess cholinesterase-inhibiting properties. nih.gov In animal models, administration of the extract led to a dose-dependent and significant inhibition of brain acetylcholinesterase activity. nih.gov This inhibition of AChE reduces the degradation of the neurotransmitter acetylcholine, thereby enhancing cholinergic transmission, which is vital for learning and memory. nih.gov

The memory-enhancing potential of the F. asafoetida extract is attributed, in part, to this anticholinesterase mechanism. nih.gov While network pharmacology studies have identified AChE as a primary target for the phytochemicals present in Ferula asafoetida, the specific inhibitory activity of this compound against cholinesterase enzymes has not been individually characterized in the reviewed studies. researchgate.net

Amelioration of Oxidative Stress in Neuronal Models

A significant body of evidence supports the potent antioxidant effects of Asafoetida (ASF) extract in neuronal models, which is a cornerstone of its neuroprotective activity. nih.gov Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. researchgate.net In vivo studies have demonstrated that ASF treatment can effectively ameliorate cognitive impairment by reducing oxidative stress in the hippocampus of mice. nih.govnih.gov

In in vitro experiments using PC12 neuronal cells subjected to hydrogen peroxide (H₂O₂)-induced oxidative damage, ASF extract exhibited a dose-dependent protective effect. researchgate.netnih.gov The extract was found to mitigate pathological oxidative stress by inhibiting the production of Reactive Oxygen Species (ROS) and Malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov Concurrently, it enhanced the activities of endogenous antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione (GSH). nih.govnih.gov Although the antioxidant capacity of the crude extract is well-established, the specific contribution of this compound to the amelioration of oxidative stress in neuronal models has not been isolated.

| Model | Marker | Observed Effect of ASF Extract | Reference |

|---|---|---|---|

| In Vitro (H₂O₂-treated PC12 cells) | ROS and MDA Production | Inhibited | nih.gov |

| SOD, CAT, GSH Activities | Promoted | nih.govnih.gov | |

| In Vivo (Scopolamine-treated mice) | MDA Levels | Decreased | researchgate.net |

| SOD and GSH-Px Activities | Increased | researchgate.net |

Smooth Muscle Relaxant and Antispasmodic Properties

Extracts from Ferula asafoetida have demonstrated significant smooth muscle relaxant and antispasmodic properties across various preclinical models. greenpharmacy.infonih.gov These effects have been observed in tissues such as the guinea-pig ileum and tracheal smooth muscle. nih.govherbmedpharmacol.com The extract effectively reduces the amplitude of spontaneous contractions and causes a concentration-dependent relaxation of tissues pre-contracted by agents like acetylcholine and histamine. herbmedpharmacol.com

The mechanisms underlying these relaxant effects are believed to be multifaceted. herbmedpharmacol.com Research suggests the involvement of inhibitory actions on muscarinic and histamine (H₁) receptors, as well as potential stimulatory effects on β-adrenoceptors. herbmedpharmacol.comnih.gov Another proposed mechanism is the interference with the mobilization of calcium ions, which is essential for smooth muscle contraction. herbmedpharmacol.com While constituents such as carvacrol have been suggested to contribute to these properties, the specific role of this compound in mediating the smooth muscle relaxant effects of the plant has not been specified in the available literature. nih.gov

Enzyme Inhibition Studies (e.g., Monoamine Oxidase B, Acetylcholinesterase, Other Relevant Metabolic Enzymes)

In addition to its effects on cholinesterase, the oleo-gum-resin of Ferula asafoetida has been found to inhibit Monoamine Oxidase B (MAO-B). researchgate.net MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a therapeutic strategy in neurodegenerative disorders such as Parkinson's disease. nih.gov The inhibitory action on MAO-B suggests another avenue through which F. asafoetida may exert its neuroprotective benefits. researchgate.net

As detailed in section 6.5.2, the extract is also a known inhibitor of Acetylcholinesterase (AChE). nih.gov This dual inhibitory profile against both MAO-B and AChE highlights the multi-target potential of the phytochemicals within F. asafoetida for treating complex neurodegenerative diseases. researchgate.net However, it is important to reiterate that these inhibitory activities have been characterized for the whole resin or extract, and studies specifically quantifying the inhibitory potency of isolated this compound against MAO-B, AChE, or other metabolic enzymes were not found in the reviewed literature.

| Enzyme | Source Material | Observed Activity | Potential Therapeutic Relevance | Reference |

|---|---|---|---|---|

| Acetylcholinesterase (AChE) | Aqueous Extract | Inhibition | Cognitive Enhancement (e.g., Alzheimer's Disease) | nih.gov |

| Monoamine Oxidase B (MAO-B) | Resin | Inhibition | Neuroprotection (e.g., Parkinson's Disease) | researchgate.net |

Reversible and Irreversible Inhibition Kinetics

Information regarding whether this compound acts as a reversible or irreversible inhibitor of any specific enzyme is not available. To determine this, researchers would need to conduct experiments that assess whether the enzyme's activity can be restored after the removal of the compound. Such studies would typically involve methods like dialysis or dilution after the enzyme has been incubated with this compound. The formation of covalent bonds between an inhibitor and its target enzyme is a hallmark of irreversible inhibition, which would require further specialized assays to confirm.

Competitive and Non-Competitive Inhibition

There is currently no data to characterize this compound as a competitive or non-competitive inhibitor. Determining the mode of inhibition would necessitate detailed kinetic studies. These experiments would involve measuring the rate of an enzyme-catalyzed reaction at various substrate concentrations in the presence and absence of different concentrations of this compound.

The results of such assays would allow for the creation of Lineweaver-Burk or Michaelis-Menten plots. Analysis of these plots would reveal changes in key kinetic parameters, such as the Michaelis constant (Km) and the maximum velocity (Vmax), which are essential for distinguishing between competitive, non-competitive, uncompetitive, and mixed inhibition. nih.gov

Without such fundamental research, any discussion on the specific enzymatic interactions of this compound would be purely speculative. Further investigation is required to isolate this compound and thoroughly characterize its potential as an enzyme inhibitor.

Structure Activity Relationship Sar Studies and Molecular Design

Identification of Pharmacophoric Features

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For sesquiterpene coumarins, including Assafoetidnol B, the pharmacophoric features are largely dictated by the coumarin (B35378) core and the attached sesquiterpene moiety.

The general pharmacophore for many bioactive coumarins includes a combination of hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govas-pub.com In the context of sesquiterpene coumarins, the coumarin ring system often provides a planar scaffold with hydrogen bond accepting capabilities from the lactone carbonyl and ether oxygen. The sesquiterpene portion contributes a complex, three-dimensional hydrophobic structure that can engage in van der Waals interactions with biological targets. rsc.org

Computational studies, such as molecular docking, have been employed to identify potential pharmacophoric features of related Ferula compounds. For instance, in silico analyses of compounds like Farnesiferol B against various protein targets have highlighted the importance of specific hydrophobic and hydrogen bonding interactions for binding affinity. nih.govnih.gov These studies suggest that the spatial arrangement of the bulky sesquiterpene and the polar coumarin is a critical determinant of activity.

Elucidation of Key Functional Groups for Biological Efficacy

The biological efficacy of sesquiterpene coumarins is highly dependent on the nature and substitution pattern of their functional groups. Analysis of various analogues from Ferula species has shed light on the importance of specific moieties for activities such as cytotoxicity and anti-inflammatory effects. frontiersin.org

The coumarin nucleus itself is a recognized pharmacophore with a wide range of biological activities. as-pub.com Modifications to this scaffold can significantly impact efficacy. The presence of hydroxyl and methoxy (B1213986) groups on the coumarin ring, as seen in many natural coumarins, can influence their antioxidant and anti-inflammatory properties. nih.gov

The sesquiterpene moiety introduces significant structural diversity and is a key determinant of the biological activity profile. For instance, studies on various sesquiterpene coumarins have shown that the type of sesquiterpene skeleton (e.g., drimane (B1240787), germacrane) and its stereochemistry are critical. mdpi.com The presence and position of hydroxyl groups on the sesquiterpene chain can dramatically alter cytotoxic activity. For example, the presence of a hydroxyl group at the C-7′ position in some sesquiterpene coumarins was found to be crucial for enhancing their cytotoxic effects. mdpi.com

| Compound Class | Key Functional Group/Feature | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| Sesquiterpene Coumarins | Coumarin Nucleus | Essential scaffold for various biological activities. | as-pub.com |

| Sesquiterpene Coumarins | Sesquiterpene Moiety (Drimane-type) | Confers structural diversity and is critical for cytotoxicity. | mdpi.com |

| Sesquiterpene Coumarins | Hydroxyl Group at C-7' | Enhances cytotoxic activity. | mdpi.com |

| Sesquiterpene Coumarins | Acetylation of Hydroxyl Groups | Can preserve or increase cytotoxicity in specific cell lines. | mdpi.com |

Rational Design of Optimized Analogues

The rational design of optimized analogues of natural products like this compound aims to improve their therapeutic properties, such as potency, selectivity, and pharmacokinetic profiles. nih.gov This process often involves the synthesis of new derivatives with targeted modifications based on SAR data.

For coumarin-based compounds, several strategies have been employed for rational design:

Molecular Hybridization: This involves combining the coumarin scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or enhanced activities. rsc.org For example, coumarin-triazole hybrids have been synthesized and shown to possess significant anticancer properties. rsc.org

Functional Group Modification: Based on SAR studies, specific functional groups can be modified to enhance biological activity. For instance, if a hydroxyl group is found to be crucial for activity, analogues can be designed with additional hydroxyl groups or by modifying their position. nih.gov The substitution of the coumarin ring with various electron-donating or electron-withdrawing groups can also be explored to fine-tune the electronic properties and binding interactions of the molecule. nih.gov

Scaffold Hopping: In some cases, the coumarin scaffold itself can be replaced with other bioisosteric rings to explore new chemical space while retaining the key pharmacophoric features.

While specific examples of rationally designed analogues of this compound are not extensively reported, the principles derived from studies on other coumarins provide a clear roadmap for future drug discovery efforts. frontiersin.org The synthesis of a series of coumarin derivatives with different functional groups has been shown to yield compounds with potent antiproliferative activity against various cancer cell lines. frontiersin.org

Computational SAR Modeling

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, play a vital role in modern drug discovery by predicting the biological activity of novel compounds based on their chemical structure. nih.gov

3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to various classes of natural products to build predictive models. These models can provide detailed insights into the steric and electrostatic field requirements for optimal biological activity. For coumarin derivatives, QSAR models have been developed to elucidate the key properties governing their antioxidant activity, highlighting the importance of features like the number of secondary amines, polarizability, electronegativity, and hydrogen-bonding potential. nih.gov

While specific 3D-QSAR models for this compound are not yet published, such studies on related sesquiterpene coumarins could reveal the precise structural attributes that favor interaction with specific biological targets. These models can generate contour maps that visualize regions where steric bulk or specific electrostatic charges would be favorable or unfavorable for activity, thereby guiding the design of new, more potent analogues.

Molecular docking is another powerful computational tool that has been used to study the interactions of Ferula compounds with various protein targets. nih.govnih.gov Docking simulations can predict the binding poses of ligands within a receptor's active site and estimate the binding affinity. Such studies on compounds structurally related to this compound have provided valuable information about their potential mechanisms of action and the key amino acid residues involved in their binding. nih.gov

| Computational Method | Application in SAR | Potential Insights for this compound | Reference |

|---|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Predicts biological activity based on 3D structural features. | Identify steric and electrostatic requirements for enhanced activity. | nih.govresearchgate.net |

| Molecular Docking | Predicts binding modes and affinities to protein targets. | Elucidate potential mechanisms of action and key binding interactions. | nih.govnih.gov |

| Pharmacophore Modeling | Identifies essential 3D arrangement of functional groups. | Define the key features necessary for the biological activity of this compound. | nih.gov |

Advanced Analytical Methodologies for Research Applications

Quantitative Analysis in Biological Matrices (Non-Human)

The quantitative determination of Assafoetidnol B in complex biological samples, primarily plant extracts, relies on powerful chromatographic techniques coupled with mass spectrometry. The choice of method often depends on the volatility and thermal stability of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For non-volatile or thermally labile sesquiterpene coumarins like this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. creative-proteomics.com This technique offers high sensitivity and selectivity, enabling precise quantification even in intricate biological matrices. researchgate.net

A typical LC-MS/MS method involves reversed-phase chromatography using a C18 column. The mobile phase often consists of a gradient mixture of an aqueous solution (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.goveuropeanreview.org This gradient elution allows for the effective separation of this compound from other co-extracted compounds.

Following chromatographic separation, detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, usually operating in positive ion mode. europeanreview.orgnih.gov Quantification is achieved through Multiple Reaction Monitoring (MRM), which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte. dergipark.org.trmdpi.com For this compound, this would involve selecting the protonated molecule [M+H]⁺ as the precursor ion and identifying a stable, characteristic product ion after collision-induced dissociation. The use of an internal standard is crucial for accurate quantification, compensating for any variations during sample preparation and analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. creative-proteomics.com While many sesquiterpene coumarins have low volatility, GC-MS can be employed for their analysis, often following a derivatization step to increase volatility and thermal stability. researchgate.netmdpi.com

In a typical GC-MS analysis, a capillary column with a non-polar or semi-polar stationary phase (e.g., Innowax or DB-5ms) is used for separation. nih.gov The oven temperature is programmed with a specific gradient to ensure the optimal separation of compounds. For example, a program might start at 60°C, hold for a few minutes, and then ramp up to over 220°C. nih.gov Helium is commonly used as the carrier gas. The separated compounds are then ionized using electron ionization (EI) and detected by a mass spectrometer. The resulting mass spectra, which show characteristic fragmentation patterns, are used for identification by comparison with spectral libraries (like NIST/NBS) and retention indices. researchgate.net

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors

High-Performance Liquid Chromatography (HPLC) coupled with detectors other than mass spectrometry, such as a Photodiode Array (PDA) or Diode Array Detector (DAD), can also be used for the quantification of this compound. nih.gov This method is particularly useful for routine quality control of herbal preparations. nih.gov

The chromatographic separation principles are similar to those in LC-MS. A reversed-phase C18 column and a mobile phase gradient of water and acetonitrile are typically employed. jmb.or.kr The PDA/DAD detector acquires the entire UV-Vis spectrum for each peak, which aids in peak identification and purity assessment by comparing the spectrum with that of a known standard. nih.gov Quantification is performed by creating a calibration curve from the peak areas of standard solutions of known concentrations. mdpi.com

Sample Preparation and Derivatization for Enhanced Detection

The accuracy and reliability of any quantitative analysis heavily depend on the sample preparation process. The goal is to efficiently extract this compound from the matrix, remove interfering substances, and concentrate the analyte before instrumental analysis. nih.gov

For plant materials like the oleo-gum-resin of Ferula assa-foetida, the process often begins with drying and powdering the raw material. nih.gov A common extraction method involves solvent extraction with methanol or ethanol, sometimes preceded by a defatting step with a non-polar solvent like hexane (B92381) to remove lipids. nih.govmdpi.com The resulting extract can be further purified using liquid-liquid partitioning between an aqueous-methanolic phase and a non-polar solvent. mdpi.com

More advanced extraction techniques like Matrix Solid-Phase Dispersion (MSPD) are also applicable. MSPD involves blending the sample with a solid support (like silica (B1680970) gel) and packing it into a column, from which the analytes are eluted with a suitable solvent. This method integrates extraction, cleanup, and pre-concentration into a single step. sigmaaldrich.com For volatile components, Headspace Solid-Phase Microextraction (HS-SPME) offers a solvent-free alternative, where a coated fiber is exposed to the headspace above the sample to adsorb volatile and semi-volatile compounds for subsequent GC-MS analysis. kubikat.orgresearchgate.net

Derivatization is a crucial step, particularly for GC-MS analysis of polar compounds like coumarins. mdpi.comnih.gov It involves chemically modifying the analyte to increase its volatility and thermal stability. mdpi.com Silylation is a common and effective derivatization technique where active hydrogens in functional groups (like hydroxyls) are replaced with a trimethylsilyl (B98337) (TMS) group. mdpi.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose, often in combination with a methoximation step to protect carbonyl groups. researchgate.netmdpi.com This process reduces the polarity of this compound, leading to improved chromatographic peak shape and detection in the GC-MS system. nih.gov For LC-MS analysis, derivatization can also be used to enhance ionization efficiency and sensitivity, with reagents like coumarin-based carbamates being developed for this purpose. nih.gov

Spatiotemporal Localization of this compound in Biological Systems (e.g., Mass Spectrometry Imaging)

Understanding where and when this compound is produced and stored within the plant is vital for metabolic research. Mass Spectrometry Imaging (MSI) is a powerful, label-free technique that visualizes the spatial distribution of molecules directly in tissue sections. frontiersin.orgmdpi.com This provides a snapshot of the metabolite's location at a specific time, which is lost during conventional extraction methods. frontiersin.org

Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI is a predominant technique for this purpose. osti.govrsc.org The process involves coating a thin cryo-section of the plant tissue (e.g., root or stem of Ferula) with a suitable matrix compound (like 2,5-dihydroxybenzoic acid). A laser is then rastered across the sample, desorbing and ionizing molecules from the tissue, which are subsequently analyzed by the mass spectrometer. osti.gov By collecting a mass spectrum at each x,y-coordinate, a chemical map can be generated, showing the distribution and relative abundance of specific ions, such as the ion corresponding to this compound. rsc.org This can reveal, for instance, whether the compound is localized in specific cell types, such as glandular trichomes or vascular tissues. osti.gov

Desorption Electrospray Ionization (DESI)-MSI is an ambient ionization technique that requires less sample preparation and can be used to analyze samples under more natural conditions. mdpi.com Both MSI techniques can provide invaluable insights into the biosynthesis, transport, and ecological roles of secondary metabolites like this compound. researchgate.net

Method Validation for Robust Research Applications

To ensure that an analytical method produces reliable, consistent, and accurate data, it must be thoroughly validated. Method validation is a key requirement for quality control and is established by assessing several performance characteristics as defined by international guidelines. researchgate.netnih.gov For the quantitative analysis of this compound, the following parameters are typically evaluated:

Linearity and Range : This establishes the concentration range over which the method is accurate and precise. It is determined by analyzing a series of standard solutions at different concentrations and plotting the instrument response against the concentration. A linear relationship, indicated by a high coefficient of determination (r² > 0.99), is desired. mdpi.commdpi.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : LOD is the lowest concentration of the analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.com

Precision : This measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). mdpi.commdpi.com

Accuracy : This assesses the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. The percentage of the spiked amount that is recovered is calculated. nih.govmdpi.com

Specificity/Selectivity : This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present in the sample matrix. In MS-based methods, the high selectivity of techniques like MRM provides excellent specificity. dergipark.org.tr

The table below presents a hypothetical but realistic set of validation parameters for an LC-MS/MS method developed for the quantification of this compound in a plant extract matrix.

Table 1: Validation Parameters for a Hypothetical LC-MS/MS Method for this compound

| Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Linearity Range (µg/mL) | - | 0.5 - 100 |

| Correlation Coefficient (r²) | ≥ 0.99 | 0.9995 |

| LOD (µg/mL) | - | 0.15 |

| LOQ (µg/mL) | - | 0.50 |

| Precision (RSD%) | ||

| Intra-day (n=6) | ≤ 5% | 2.8% |

| Inter-day (n=6, 3 days) | ≤ 10% | 4.5% |

| Accuracy (Recovery %) | ||

| Low QC (1.5 µg/mL) | 85-115% | 103.5% |

| Mid QC (50 µg/mL) | 85-115% | 98.7% |

Data in this table is for illustrative purposes and based on typical validation results for phytochemical analysis. mdpi.commdpi.com

Computational Chemistry and Molecular Modeling in Assafoetidnol B Research

Molecular Docking Simulations for Target Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. peerj.com It is widely used to forecast the binding mode and affinity of a small molecule ligand to the active site of a target protein. bdvets.org Research on Assafoetidnol B has utilized molecular docking to screen its binding efficacy against various protein targets implicated in different diseases.

In studies investigating potential therapeutics for COVID-19, this compound was docked against the human angiotensin-converting enzyme 2 (ACE2) receptor, a key protein for SARS-CoV-2 viral entry. peerj.comnih.gov These simulations calculated the binding energy of this compound with the ACE2 receptor to be -3.82 kcal/mol. peerj.compeerj.com

Furthermore, in the search for anti-inflammatory agents for asthma, this compound was evaluated for its interaction with key signaling proteins. nih.gov Docking simulations showed that this compound binds firmly to Tumor Necrosis Factor (TNF) and Mitogen-Activated Protein Kinase 3 (MAPK3), two pivotal targets in asthma-related inflammatory pathways. nih.gov The strong binding affinity suggests a potential mechanism for the anti-asthmatic effects observed with compounds from Ferula asafoetida. nih.gov

Table 1: Molecular Docking of this compound with Protein Targets

| Target Protein | Disease/Condition | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Angiotensin-Converting Enzyme 2 (ACE2) | COVID-19 | -3.82 | peerj.com, peerj.com |

| Tumor Necrosis Factor (TNF) | Asthma | Data not specified | nih.gov |

| Mitogen-Activated Protein Kinase 3 (MAPK3) | Asthma | Data not specified | nih.gov |

Molecular Dynamics Simulations for Ligand-Target Stability and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com In drug discovery, MD simulations are crucial for assessing the stability of a ligand-protein complex, observing conformational changes, and understanding the dynamic nature of their interactions, which are aspects that static docking cannot fully capture. bdvets.orgpeerj.com

While this compound has been included as part of the initial library of compounds in several in silico studies, the more computationally intensive MD simulations were typically performed on other compounds that exhibited superior binding energies in the initial docking phase. peerj.comnih.govresearchgate.net For instance, in a study targeting the ACE2 receptor, MD simulations were conducted on cinnamic acid, thymoquinone, and andrographolide (B1667393) to evaluate their stability in the receptor's binding site, but not on this compound, which had a comparatively lower docking score. peerj.comnih.govresearchgate.net Similarly, a study on monoamine oxidase B inhibitors performed 200 ns MD simulations on more potent compounds like conferol and farnesiferol A. researchgate.net

Consequently, specific research detailing MD simulations focused on this compound complexes, including analyses like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), is not extensively available in the current literature. This identifies a gap where future MD studies could provide deeper insights into the stability and dynamic behavior of this compound when bound to its potential protein targets.

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Properties)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and properties of molecules. banglajol.infomdpi.com DFT can be used to calculate a variety of molecular properties, including the energies of frontier molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. banglajol.info

In computational studies of natural products, DFT is often applied to the most promising candidates identified through initial screenings to better understand their electronic characteristics. researchgate.net For example, in a study exploring phytochemicals as inhibitors for monoamine oxidase B, DFT calculations (using the B3LYP/6-31G* level of theory) were performed on the top-scoring molecules to analyze their frontier molecular orbitals and reactivity descriptors. researchgate.net

However, specific quantum chemical calculations dedicated to this compound have not been reported in the reviewed scientific literature. Such studies would be valuable for providing a more profound understanding of its intrinsic electronic properties, which could, in turn, help in explaining its reactivity and interactions with biological targets. Future research employing DFT could elucidate the charge distribution, molecular electrostatic potential, and orbital energies of this compound, further refining the understanding of its pharmacological potential.

In Silico Screening for Identification of Novel Biological Targets

In silico screening, or virtual screening, involves the use of computational methods to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. etflin.com This approach has been applied to natural product libraries to discover potential therapeutic agents for a wide range of diseases. This compound has been part of such screening campaigns, which have explored its potential against various novel biological targets.

One prominent area of investigation has been the search for inhibitors of SARS-CoV-2. nih.govnih.gov As part of a larger screening of bioactive compounds from culinary spices, this compound was evaluated against key viral and host proteins, including the main protease (Mpro), spike protein, and the human ACE2 receptor. nih.gov Another computational study screened a collection of natural compounds with known antiviral activity against the ACE2 receptor, including this compound in its library. nih.gov

Additionally, network pharmacology and molecular docking approaches have been used to identify the targets of compounds from Ferula asafoetida for the treatment of asthma. nih.gov This in silico investigation identified this compound as one of the active compounds with strong interactions with targets such as TNF and MAPK3, suggesting its potential role in mitigating airway inflammation. nih.gov

Table 2: Summary of In Silico Screening Campaigns Involving this compound

| Area of Study | Screening Goal | Potential Targets Identified for this compound | Reference |

|---|---|---|---|

| COVID-19 | Identification of inhibitors for SARS-CoV-2 | ACE2 Receptor, Main Protease (Mpro), Spike Protein | nih.gov, nih.gov |

| Asthma | Identification of anti-inflammatory compounds | TNF, MAPK3 | nih.gov |

Predictive Modeling of Pharmacological Activities

Predictive modeling in pharmacology utilizes computational algorithms to forecast the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicological profiles of chemical compounds. nih.gov These models, often based on a compound's structure, are crucial for early-stage drug discovery to assess its potential as a drug candidate. Properties such as adherence to Lipinski's rule of five are commonly evaluated to predict oral bioavailability. etflin.comnih.gov

This compound has been subjected to such predictive analyses in several studies. nih.govnih.gov Its physicochemical properties have been calculated to determine its drug-likeness. For example, a study on natural compounds targeting the ACE2 receptor provided detailed molecular and bioactivity data for this compound. nih.gov These predictions help researchers to prioritize compounds for further preclinical and clinical investigation. nih.gov

Table 3: Predicted Physicochemical and Drug-Likeness Properties of this compound

| Parameter | Predicted Value | Reference |

|---|---|---|

| Molecular Weight (g/mol) | 456.54 | nih.gov |

| Hydrogen Bond Donors | 2 | nih.gov |

| Hydrogen Bond Acceptors | 7 | nih.gov |

Mentioned Compounds

Research Frontiers and Future Directions

Elucidation of Novel Molecular and Cellular Mechanisms of Action

The specific molecular targets and cellular pathways modulated by Assafoetidnol B are currently unknown. Future research must prioritize the systematic exploration of its mechanism of action to understand its potential therapeutic applications. Drawing parallels from other compounds isolated from Ferula assa-foetida, promising avenues of investigation emerge. For instance, extracts of F. asafoetida and its isolated constituents, such as farnesiferol C and other coumarins, have demonstrated a range of effects including anti-inflammatory, neuroprotective, and antitumor activities. drugs.commdpi.comnih.gov

Future investigations into this compound should include: